3-Bromo-4-(3-methylphenyl)butan-2-one
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Overview
Description
3-Bromo-4-(3-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H13BrO It is a brominated ketone, characterized by the presence of a bromine atom and a methylphenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3-methylphenyl)butan-2-one typically involves the bromination of 4-(3-methylphenyl)butan-2-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 4-(3-methylphenyl)butan-2-ol.
Oxidation: Formation of 4-(3-methylphenyl)butanoic acid.
Reduction: Formation of 3-bromo-4-(3-methylphenyl)butanol.
Scientific Research Applications
3-Bromo-4-(3-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-methylphenyl)butan-2-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the carbon atom. In oxidation reactions, the carbonyl group is the primary site of reactivity, undergoing transformation to carboxylic acids or other oxidized forms .
Comparison with Similar Compounds
3-Bromo-2-butanone: Another brominated ketone with similar reactivity but different structural properties.
4-(3-Chlorophenyl)butan-2-one: A chlorinated analog with distinct chemical behavior due to the presence of chlorine instead of bromine.
4-(3-Methylphenyl)butan-2-one: The non-brominated parent compound, which lacks the reactivity associated with the bromine atom.
Uniqueness: The bromine atom enhances its reactivity in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-4-(3-methylphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-4-3-5-10(6-8)7-11(12)9(2)13/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOJIIOYPDIHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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